REACTION_SMILES
|
[Br:8][CH2:9][CH2:10][CH2:11][CH2:12][N:13]1[C:14](=[O:23])[c:15]2[c:16]([cH:19][cH:20][cH:21][cH:22]2)[C:17]1=[O:18].[CH3:24][N:25]([CH3:26])[CH:27]=[O:28].[H-:6].[Na+:7].[nH:1]1[n:2][cH:3][n:4][cH:5]1>>[n:1]1([CH2:9][CH2:10][CH2:11][CH2:12][N:13]2[C:14](=[O:23])[c:15]3[c:16]([cH:19][cH:20][cH:21][cH:22]3)[C:17]2=[O:18])[n:2][cH:3][n:4][cH:5]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1c2ccccc2C(=O)N1CCCCBr
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1nc[nH]n1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1c2ccccc2C(=O)N1CCCCn1cncn1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |